molecular formula C22H32O16 B018978 Sucrose 2,3,3',4',6-pentaacetate CAS No. 35867-25-5

Sucrose 2,3,3',4',6-pentaacetate

Cat. No.: B018978
CAS No.: 35867-25-5
M. Wt: 552.5 g/mol
InChI Key: AHLIHMGXFJRKSY-ZQNATQRZSA-N
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Description

Sucrose 2,3,3’,4’,6-pentaacetate is a chemically modified form of sucrose, a disaccharide composed of glucose and fructose. This compound is characterized by the acetylation of five hydroxyl groups on the sucrose molecule, resulting in a derivative with unique physical and chemical properties. The molecular formula of sucrose 2,3,3’,4’,6-pentaacetate is C22H32O16, and it has a molecular weight of 552.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sucrose 2,3,3’,4’,6-pentaacetate typically involves the acetylation of sucrose. One common method includes dissolving sucrose in a solvent containing a tertiary amine, followed by the addition of acetic anhydride . The reaction mixture is maintained at a specific temperature, usually not exceeding 35°C, to ensure selective acetylation of the hydroxyl groups . After the reaction is complete, the mixture is poured into ice water to precipitate the product .

Industrial Production Methods: In an industrial setting, the production of sucrose 2,3,3’,4’,6-pentaacetate involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced extraction and purification techniques, such as solvent extraction and crystallization, helps in obtaining high-quality sucrose 2,3,3’,4’,6-pentaacetate .

Chemical Reactions Analysis

Types of Reactions: Sucrose 2,3,3’,4’,6-pentaacetate undergoes various chemical reactions, including substitution and hydrolysis. The acetyl groups can be selectively removed or substituted under specific conditions, allowing for the synthesis of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of sucrose 2,3,3’,4’,6-pentaacetate include acetic anhydride, tertiary amines, and thionyl chloride . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed: The major products formed from the reactions of sucrose 2,3,3’,4’,6-pentaacetate depend on the specific reaction conditions. For example, hydrolysis of the acetyl groups can yield partially acetylated sucrose derivatives, while substitution reactions can lead to the formation of new compounds with different functional groups .

Scientific Research Applications

Sucrose 2,3,3’,4’,6-pentaacetate has been the subject of various scientific studies due to its unique properties. In chemistry, it is used as an intermediate for the selective substitution and protection of hydroxyl groups. In biology, it serves as a carbon source for microbial growth and has been studied for its potential insulinotropic effects . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. Additionally, in the industry, it is used in the synthesis of other valuable compounds and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of sucrose 2,3,3’,4’,6-pentaacetate involves its interaction with specific molecular targets and pathways. For instance, its insulinotropic effects are believed to be mediated by stimulating proinsulin biosynthesis . The acetyl groups on the sucrose molecule can also interact with various enzymes and receptors, influencing their activity and leading to different biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to sucrose 2,3,3’,4’,6-pentaacetate include other acetylated derivatives of sugars, such as 2,3,4,6-tetraacetyl-α-D-glucopyranosyl bromide and sucralose-2,3,6,3’,4’-pentaacetate .

Uniqueness: What sets sucrose 2,3,3’,4’,6-pentaacetate apart from other similar compounds is its specific pattern of acetylation, which imparts unique physical and chemical properties. This selective acetylation allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLIHMGXFJRKSY-ZQNATQRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957285
Record name 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,6-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35867-25-5
Record name α-D-Glucopyranoside, 3,4-di-O-acetyl-β-D-fructofuranosyl, 2,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35867-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sucrose 2,3,3',4',6-pentaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035867255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,6-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,3',4'-penta-O-acetylsucrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SUCROSE 2,3,3',4',6-PENTAACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KX3NW9C5
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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